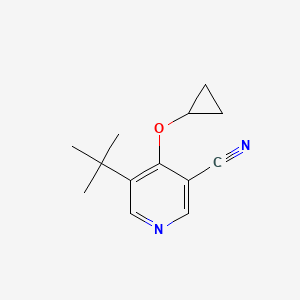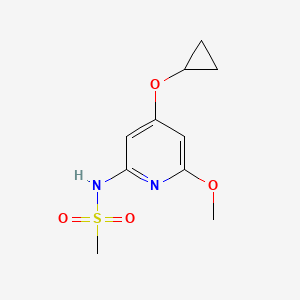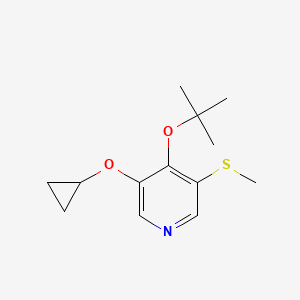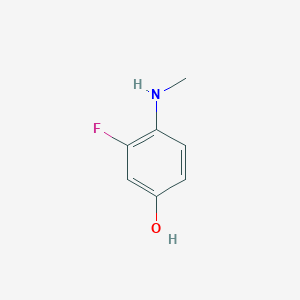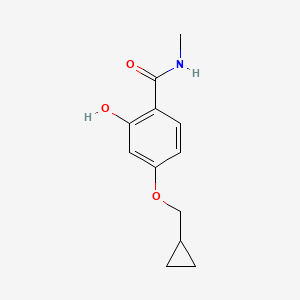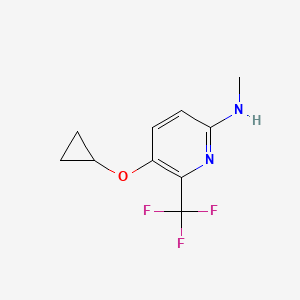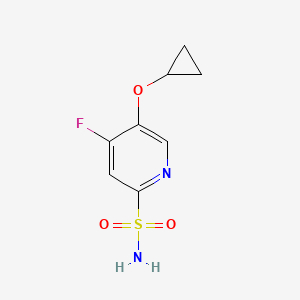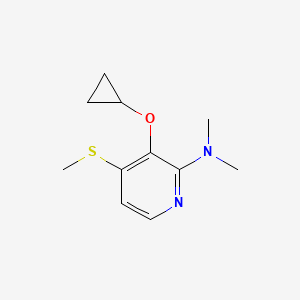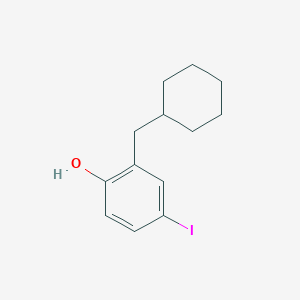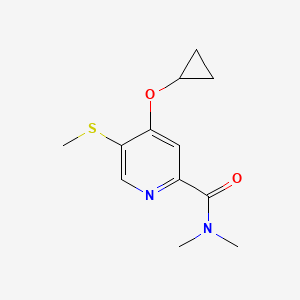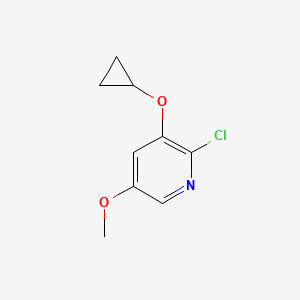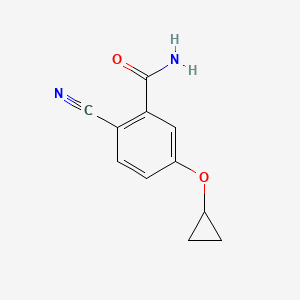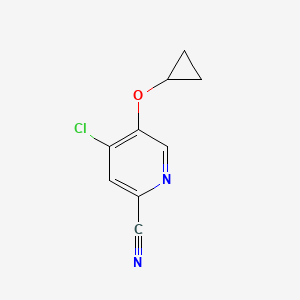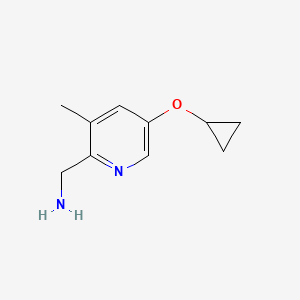
(5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2O This compound is characterized by a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with appropriate substituents. This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropyl halide with the pyridine derivative.
Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: This compound is similar in structure but lacks the cyclopropoxy group.
(5-Methoxypyridin-2-yl)methanamine: This compound has a methoxy group instead of a cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(5-cyclopropyloxy-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-9(13-8-2-3-8)6-12-10(7)5-11/h4,6,8H,2-3,5,11H2,1H3 |
InChI Key |
AJHVOJUSYDNYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


